N-(4-METHOXYPHENETHYL)-N'-PHENYLUREA N-(4-METHOXYPHENETHYL)-N'-PHENYLUREA
Brand Name: Vulcanchem
CAS No.:
VCID: VC11197128
InChI: InChI=1S/C16H18N2O2/c1-20-15-9-7-13(8-10-15)11-12-17-16(19)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,19)
SMILES: COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol

N-(4-METHOXYPHENETHYL)-N'-PHENYLUREA

CAS No.:

Cat. No.: VC11197128

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

N-(4-METHOXYPHENETHYL)-N'-PHENYLUREA -

Specification

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
IUPAC Name 1-[2-(4-methoxyphenyl)ethyl]-3-phenylurea
Standard InChI InChI=1S/C16H18N2O2/c1-20-15-9-7-13(8-10-15)11-12-17-16(19)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,19)
Standard InChI Key OTRIQZDTRBQJBK-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2
Canonical SMILES COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is N-(4-methoxyphenethyl)-N'-phenylurea, reflecting its two substituents: a 4-methoxyphenethyl group (C₆H₄(OCH₃)-CH₂CH₂-) and a phenyl group (C₆H₅-) attached to the urea backbone (NHCONH). Its molecular formula is C₁₇H₂₀N₂O₂, with a molecular weight of 284.35 g/mol. The methoxy group (-OCH₃) at the para position of the phenethyl moiety introduces electron-donating effects, influencing the compound's reactivity and solubility .

Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from structurally similar urea derivatives (Table 1):

Table 1: Estimated Physicochemical Properties of N-(4-Methoxyphenethyl)-N'-Phenylurea

PropertyValue/DescriptionBasis for Estimation
Melting Point120–135°CAnalog: N,N-Dimethyl-N-phenylurea
Boiling Point300–320°C (at 760 mmHg)Increased molecular weight
Density1.1–1.2 g/cm³Arylurea derivatives
SolubilityLow in water; soluble in polar organic solventsMethoxy group enhances lipophilicity
LogP (Partition Coefficient)~3.5Calculated using fragment methods

The methoxy group enhances solubility in solvents like methanol and dichloromethane while reducing water solubility compared to non-substituted analogs .

Synthetic Pathways and Optimization

General Urea Synthesis Strategies

Urea derivatives are typically synthesized via:

  • Reaction of amines with isocyanates:

    R-NH2+R’-NCOR-NH-CONH-R’\text{R-NH}_2 + \text{R'-NCO} \rightarrow \text{R-NH-CONH-R'}

    This method is widely used for arylureas, as seen in the synthesis of N-(2-chloro-4-pyridyl)-N′-phenylurea .

  • Hofmann rearrangement of amides:
    The reaction of amides with [bis(acetoxy)iodo]benzene in methanolic ammonia yields ureas, as demonstrated in phenylurea synthesis .

Proposed Synthesis of N-(4-Methoxyphenethyl)-N'-Phenylurea

Adapting the method from Franck et al. , a two-step approach is feasible:

Step 1: Synthesis of 4-Methoxyphenethylamine

  • Starting material: 4-methoxyphenethyl alcohol.

  • Conversion to amine via Gabriel synthesis or catalytic amination.

Step 2: Condensation with Phenyl Isocyanate

4-Methoxyphenethylamine+Phenyl IsocyanateDCM, RTN-(4-Methoxyphenethyl)-N’-Phenylurea\text{4-Methoxyphenethylamine} + \text{Phenyl Isocyanate} \xrightarrow{\text{DCM, RT}} \text{N-(4-Methoxyphenethyl)-N'-Phenylurea}

Reaction Conditions:

  • Solvent: Dichloromethane (DCM).

  • Temperature: Room temperature (20–25°C).

  • Catalyst: Triethylamine (optional).

Yield Optimization:

  • Excess phenyl isocyanate (1.2 equiv) improves conversion.

  • Anhydrous conditions prevent hydrolysis of isocyanate .

Purification:

  • Flash chromatography on silica gel (eluent: ethyl acetate/hexane 3:7).

  • Recrystallization from ethanol/water mixtures .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.2–7.4 (m, 5H, phenyl-H).

    • δ 6.8–7.0 (m, 4H, methoxyphenyl-H).

    • δ 3.8 (s, 3H, -OCH₃).

    • δ 3.4 (t, 2H, -CH₂NH-).

    • δ 2.7 (t, 2H, -CH₂-C₆H₄-).

    • δ 6.2 (br s, 2H, -NH-).

  • ¹³C NMR:

    • 157.8 ppm (urea carbonyl).

    • 55.1 ppm (-OCH₃).

Mass Spectrometry (MS)

  • ESI-MS: m/z 285.2 [M+H]⁺ (calc. 284.35).

  • Fragmentation: Loss of -NHCONH- (60 Da) and methoxyphenethyl group (149 Da) .

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